![molecular formula C10H10Cl2N2O2 B14403996 3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione CAS No. 88570-24-5](/img/structure/B14403996.png)
3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione is a synthetic compound that features an imidazole ring, a dichloroethenyl group, and a pentane-2,4-dione moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
準備方法
The synthesis of 3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione can be achieved through several synthetic routes. Common methods for synthesizing imidazole-containing compounds include the Debus-Radziszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, reactions from alpha halo-ketones, Marckwald synthesis, and amino nitrile synthesis . These methods typically involve the use of various reagents and catalysts under controlled reaction conditions to achieve the desired product.
化学反応の分析
3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the imidazole ring or the dichloroethenyl group.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole-containing compounds are known for their antibacterial, antifungal, antiviral, and anticancer properties . The presence of the dichloroethenyl group further enhances its potential as a therapeutic agent. In industry, this compound can be used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects . The dichloroethenyl group can also participate in covalent bonding with target molecules, enhancing the compound’s potency and specificity.
類似化合物との比較
Similar compounds to 3-[2,2-Dichloro-1-(1H-imidazol-1-yl)ethenyl]pentane-2,4-dione include other imidazole derivatives such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole These compounds share the imidazole ring structure but differ in their substituents and overall molecular structure, leading to variations in their chemical and biological properties
特性
CAS番号 |
88570-24-5 |
|---|---|
分子式 |
C10H10Cl2N2O2 |
分子量 |
261.10 g/mol |
IUPAC名 |
3-(2,2-dichloro-1-imidazol-1-ylethenyl)pentane-2,4-dione |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(15)8(7(2)16)9(10(11)12)14-4-3-13-5-14/h3-5,8H,1-2H3 |
InChIキー |
VHJSRPCKAPFAAT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)C)C(=C(Cl)Cl)N1C=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
![2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one](/img/structure/B14403927.png)
![N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14403933.png)
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)
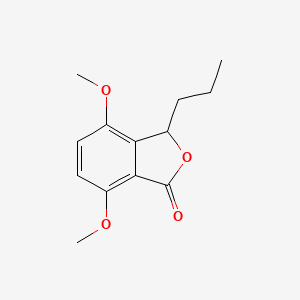
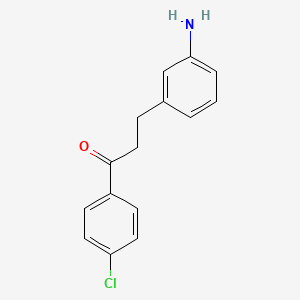
silane](/img/structure/B14403952.png)

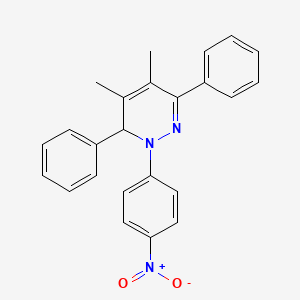
![5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14403981.png)
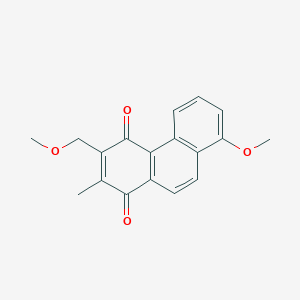
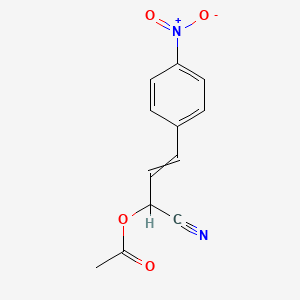

![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)
